![molecular formula C20H25N7O B2842539 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320888-95-5](/img/structure/B2842539.png)

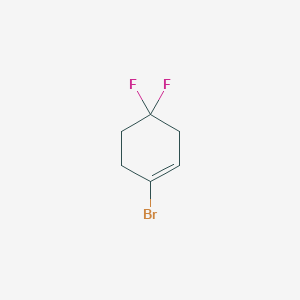

3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

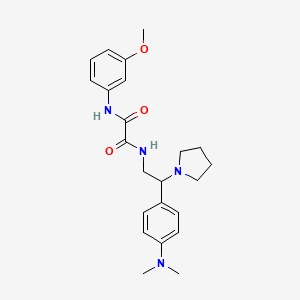

The compound is a complex organic molecule that contains several functional groups, including a triazolopyridazine ring and a tetrahydrocinnoline ring . It has been identified as an inhibitor of c-Met kinase, a protein involved in many cancers .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The triazolopyridazine ring and the tetrahydrocinnoline ring are key components of the molecule . Unfortunately, the specific 3D structure or X-ray diffraction data for this compound is not available in the current literature.Scientific Research Applications

Metabolism and Pharmacokinetics

- A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor receptors and vascular endothelial growth factor receptors, highlighted the compound's extensive metabolism and absorption dynamics in humans. The research indicated rapid absorption and extensive metabolization via multiple pathways, with excretion occurring through both bile and urine (Christopher et al., 2010).

Neurological Applications

- Another study explored a novel antagonist for 5-Hydroxytryptamine1A (5-HT(1A)) receptors, showing potential applications in anxiety and mood disorder treatments. This research underscores the importance of targeting specific neurological pathways for therapeutic benefits (Rabiner et al., 2002).

Oncology and Chemotherapy

- The metabolic fate of irinotecan, a chemotherapy agent, was studied to understand its correlation with treatment-related toxicity. The study's insights into metabolic pathways and the role of glucuronidation could inform the development of treatment strategies with minimized side effects (Gupta et al., 1994).

Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage . On the other hand, the inhibition of EGFR disrupts cell proliferation and survival pathways . These disruptions can lead to cell death, particularly in cancer cells that rely heavily on these pathways .

Result of Action

The result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . For example, one study found that the compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

properties

IUPAC Name |

3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-14-21-23-18-6-7-19(25-27(14)18)26-10-8-15(9-11-26)13-28-20-12-16-4-2-3-5-17(16)22-24-20/h6-7,12,15H,2-5,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQERKBVZQRVVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2842457.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2842465.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzamide](/img/structure/B2842470.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)

![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)